molecular formula C18H25N5OS B5972251 6-(3,4-dimethyl-1-piperazinyl)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide

6-(3,4-dimethyl-1-piperazinyl)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide

Cat. No. B5972251
M. Wt: 359.5 g/mol
InChI Key: WFAPQXMRWHKSEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3,4-dimethyl-1-piperazinyl)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide, also known as DTNM, is a chemical compound that has been extensively studied for its potential use in scientific research. DTNM belongs to the class of nicotinamide derivatives and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 6-(3,4-dimethyl-1-piperazinyl)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide is not fully understood, but it is believed to involve the modulation of cellular signaling pathways. 6-(3,4-dimethyl-1-piperazinyl)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism. 6-(3,4-dimethyl-1-piperazinyl)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide has also been shown to inhibit the mTOR pathway, which is involved in regulating cell growth and proliferation.
Biochemical and Physiological Effects
6-(3,4-dimethyl-1-piperazinyl)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on cellular signaling pathways, 6-(3,4-dimethyl-1-piperazinyl)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide has been shown to increase glucose uptake and improve insulin sensitivity. 6-(3,4-dimethyl-1-piperazinyl)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide has also been shown to reduce inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-(3,4-dimethyl-1-piperazinyl)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide in lab experiments is its high purity and stability. 6-(3,4-dimethyl-1-piperazinyl)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 6-(3,4-dimethyl-1-piperazinyl)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide is its relatively high cost compared to other compounds that have similar effects.

Future Directions

There are several future directions for research on 6-(3,4-dimethyl-1-piperazinyl)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide. One area of research is to further elucidate the mechanism of action of 6-(3,4-dimethyl-1-piperazinyl)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide. Another area of research is to investigate the potential use of 6-(3,4-dimethyl-1-piperazinyl)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide in combination with other compounds for the treatment of diseases such as cancer and infectious diseases. Additionally, research could focus on developing more cost-effective synthesis methods for 6-(3,4-dimethyl-1-piperazinyl)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide.

Synthesis Methods

6-(3,4-dimethyl-1-piperazinyl)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 3,4-dimethylpiperazine with 4-ethyl-2-bromothiazole to form the intermediate, which is then reacted with nicotinoyl chloride to form the final product, 6-(3,4-dimethyl-1-piperazinyl)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide. The synthesis has been optimized to yield high purity and high yield of the final product.

Scientific Research Applications

6-(3,4-dimethyl-1-piperazinyl)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide has been studied for its potential use in a variety of scientific research areas, including neuroscience, cancer, and infectious diseases. In neuroscience, 6-(3,4-dimethyl-1-piperazinyl)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide has been shown to have neuroprotective effects and can prevent neuronal cell death. In cancer research, 6-(3,4-dimethyl-1-piperazinyl)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In infectious diseases, 6-(3,4-dimethyl-1-piperazinyl)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide has been shown to have antiviral and antibacterial properties.

properties

IUPAC Name

6-(3,4-dimethylpiperazin-1-yl)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5OS/c1-4-15-12-25-17(21-15)10-20-18(24)14-5-6-16(19-9-14)23-8-7-22(3)13(2)11-23/h5-6,9,12-13H,4,7-8,10-11H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFAPQXMRWHKSEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CSC(=N1)CNC(=O)C2=CN=C(C=C2)N3CCN(C(C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,4-dimethyl-1-piperazinyl)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide

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